molecular formula C22H26ClF2N5O4 B10831020 3CLpro inhibitor YH-6

3CLpro inhibitor YH-6

Cat. No.: B10831020
M. Wt: 497.9 g/mol
InChI Key: AZMUHUYPUWGKJR-IWEFOYFVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YH-6 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Functional Groups: Functional groups such as fluoro, chloro, and oxopyrrolidinyl groups are introduced through selective reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the complete YH-6 molecule.

Industrial Production Methods: Industrial production of YH-6 requires stringent control of reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: YH-6 undergoes various chemical reactions, including:

    Oxidation: YH-6 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups on the indole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

YH-6 has a wide range of scientific research applications, including:

    Chemistry: YH-6 is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: In biological research, YH-6 is employed to study the inhibition of viral proteases, particularly in the context of SARS-CoV-2.

    Medicine: YH-6 has potential therapeutic applications as an antiviral agent, specifically targeting the main protease of SARS-CoV-2.

    Industry: In the pharmaceutical industry, YH-6 is explored for its potential in drug development and formulation.

Mechanism of Action

YH-6 exerts its effects by covalently binding to the active site of the SARS-CoV-2 3C-like protease (3CLpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby hindering viral replication . The molecular targets involved include the catalytic residues of the protease, which are essential for its enzymatic function.

Properties

Molecular Formula

C22H26ClF2N5O4

Molecular Weight

497.9 g/mol

IUPAC Name

N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]-4-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C22H26ClF2N5O4/c1-11(2)8-16(28-20(32)17-9-13-14(24)4-3-5-15(13)27-17)21(33)29-30(22(34)18(23)25)10-12-6-7-26-19(12)31/h3-5,9,11-12,16,18,27H,6-8,10H2,1-2H3,(H,26,31)(H,28,32)(H,29,33)/t12-,16-,18-/m0/s1

InChI Key

AZMUHUYPUWGKJR-IWEFOYFVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NN(C[C@@H]1CCNC1=O)C(=O)[C@H](F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F

Canonical SMILES

CC(C)CC(C(=O)NN(CC1CCNC1=O)C(=O)C(F)Cl)NC(=O)C2=CC3=C(N2)C=CC=C3F

Origin of Product

United States

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